molecular formula C22H20ClN3O2 B11574126 (5E)-5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione

(5E)-5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione

Cat. No.: B11574126
M. Wt: 393.9 g/mol
InChI Key: HBHNMGQRAOXIGC-XDHOZWIPSA-N
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Description

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines an indole ring, a chlorophenyl group, and an imidazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a chlorophenylmethyl group under specific conditions to form the intermediate compound. This intermediate is further reacted with an imidazolidine-dione derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYLIMIDAZOLIDINE-2,4-DIONE is unique due to its combination of an indole ring, a chlorophenyl group, and an imidazolidine-dione moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

(5E)-5-[[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]methylidene]-3-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C22H20ClN3O2/c1-3-25-21(27)19(24-22(25)28)12-18-14(2)26(20-7-5-4-6-17(18)20)13-15-8-10-16(23)11-9-15/h4-12H,3,13H2,1-2H3,(H,24,28)/b19-12+

InChI Key

HBHNMGQRAOXIGC-XDHOZWIPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)NC1=O

Origin of Product

United States

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